REACTION_CXSMILES
|
[CH3:1][O:2][Si:3]([CH2:8][N:9]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)C[Si](OC)(OC)OC)([O:6][CH3:7])[O:4][CH3:5].[Cl-]>>[C:18]1([NH:9][CH2:8][Si:3]([O:6][CH3:7])([O:2][CH3:1])[O:4][CH3:5])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1
|
Name
|
N,N-bis[trimethoxysilylmethyl]-phenylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[Si](OC)(OC)CN(C[Si](OC)(OC)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A yield of 331.2 g, i.e., 75.9% of theory, is obtained, with a product purity of about 96.5%
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC[Si](OC)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |